

Technical Guide: N-Ethyl-3,4-(methylenedioxy)aniline-d5 (CAS: 1216722-76-7)

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Compound of Interest

Compound Name: N-Ethyl-3,4-(methylenedioxy)aniline-d5

Cat. No.: B565404

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethyl-3,4-(methylenedioxy)aniline-d5 is a deuterium-labeled analog of N-Ethyl-3,4-(methylenedioxy)aniline.^{[1][2][3]} This stable isotope-labeled compound serves as a high-fidelity internal standard for analytical and pharmacokinetic research, particularly in studies involving its non-labeled counterpart, which is an important intermediate in the synthesis of various pharmaceutical compounds, including Oxolinic Acid.^{[2][4]} The incorporation of five deuterium atoms on the ethyl group provides a distinct mass shift, making it an ideal tool for precise quantification using mass spectrometry-based methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use significantly enhances the accuracy and reliability of analytical data by correcting for variations during sample preparation and analysis.^[2]

Physicochemical Properties

The fundamental physicochemical properties of **N-Ethyl-3,4-(methylenedioxy)aniline-d5** are summarized below. These properties are crucial for method development, particularly in chromatography and mass spectrometry.

| Property | Value | Reference |
|-------------------|---|-----------|
| CAS Number | 1216722-76-7 | [1][4] |
| Molecular Formula | C ₉ H ₆ D ₅ NO ₂ | [1][4] |
| Molecular Weight | 170.22 g/mol | [1][4] |
| Exact Mass | 170.1104 u | [5] |
| Appearance | Pale Brown Oil | [4] |
| IUPAC Name | N-(1,1,2,2,2-pentadeuterioethyl)-1,3-benzodioxol-5-amine | [5] |
| Synonyms | N-Ethyl-1,3-benzodioxol-5-amine-d ₅ ; 3,4-Methylenedioxy-N-ethylaniline-d ₅ ; N-(1,3-Benzodioxol-5-yl)ethylamine-d ₅ | [2][4] |
| Storage | 2-8°C Refrigerator | [4] |

Analytical Specifications

As a reference standard, the purity and isotopic enrichment of **N-Ethyl-3,4-(methylenedioxy)aniline-d₅** are critical. While specific batch data may vary, typical specifications for high-quality stable isotope-labeled internal standards are provided below.

| Parameter | Specification |
|-----------------------------------|---|
| Chemical Purity | ≥98% (typically determined by HPLC or GC) |
| Isotopic Purity (d ₅) | ≥99 atom % D |
| Isotopic Distribution | d ₀ < 0.5% |

Note: These are typical specifications. Users should always refer to the Certificate of Analysis provided by the supplier for batch-specific data.

Mass Spectrometry

The mass spectrum of the non-deuterated analog (N-Ethyl-3,4-(methylenedioxy)aniline, CAS: 32953-14-3) provides insight into the expected fragmentation pattern of the deuterated compound. The primary difference will be a +5 Da mass shift for fragments containing the ethyl-d5 group.

Expected Mass Spectral Data (based on non-deuterated analog):

| Ion Type | m/z (Non-deuterated) | Expected m/z (Deuterated) | Description |
|----------------------------------|----------------------|---------------------------|---|
| Molecular Ion [M] ⁺ • | 165 | 170 | Parent ion |
| Major Fragment | 136 | 136 | Loss of the ethyl group (or ethyl-d5 for the deuterated analog) |
| Other Fragments | 106, 77 | 106, 77 | Fragments of the methylenedioxyaniline core |

Note: The fragmentation pattern can be influenced by the ionization technique (e.g., EI, ESI) and collision energy.

Experimental Protocols

The primary application of **N-Ethyl-3,4-(methylenedioxy)aniline-d5** is as an internal standard in quantitative analytical methods. The following is a representative protocol for the use of a deuterated internal standard in an LC-MS/MS assay for the quantification of a target analyte in a biological matrix. This protocol is adapted from established methods for similar compounds and should be optimized for the specific analyte and matrix.

Preparation of Stock and Working Solutions

- Internal Standard Stock Solution (IS S1 - 1 mg/mL): Accurately weigh and dissolve an appropriate amount of **N-Ethyl-3,4-(methylenedioxy)aniline-d5** in methanol to obtain a final

concentration of 1 mg/mL.

- Internal Standard Working Solution (IS WS - 1 µg/mL): Dilute the IS S1 with a 50:50 (v/v) mixture of acetonitrile and water to achieve a final concentration of 1 µg/mL.

Sample Preparation (Protein Precipitation)

- To 100 µL of the biological sample (e.g., plasma, serum), add 10 µL of the IS WS (1 µg/mL).
- Vortex briefly to mix.
- Add 300 µL of acetonitrile to precipitate proteins.
- Vortex vigorously for 1 minute.
- Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.
- Inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Instrumental Conditions (Representative)

| Parameter | Condition |
|------------------|--|
| LC System | UHPLC System |
| Column | C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 μ m) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized for analyte separation |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 μ L |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by infusing the analyte and internal standard |

Visualizations

Synthesis Overview

The synthesis of the non-deuterated analog, N-Ethyl-3,4-(methylenedioxy)aniline, typically involves the reaction of piperonyl cyclonene with nitric acid, followed by hydrogenation. A similar pathway can be envisioned for the deuterated compound using a deuterated ethyl source.

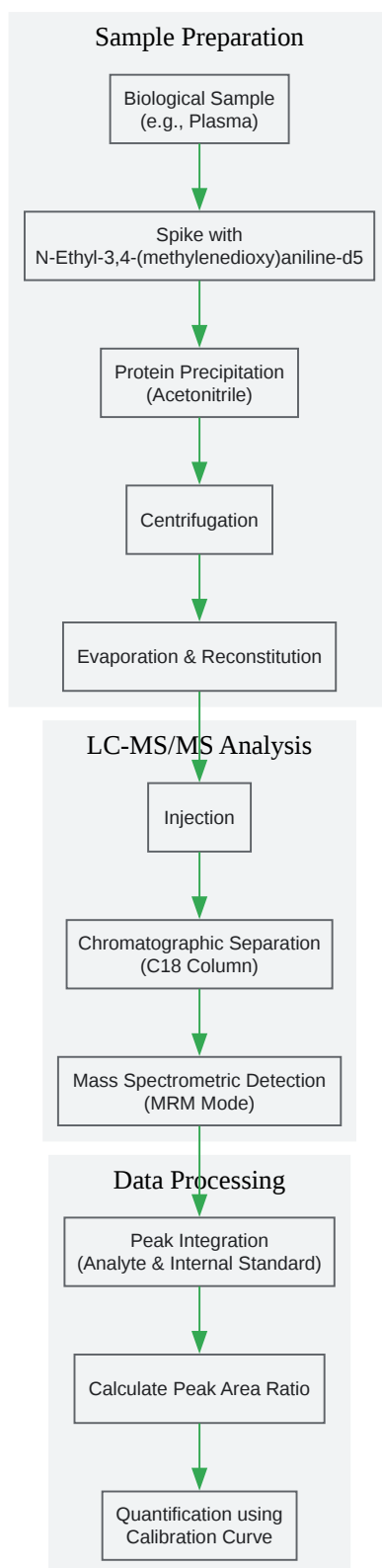


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Caption: Synthesis pathway for **N-Ethyl-3,4-(methylenedioxy)aniline-d5**.

Analytical Workflow

The use of **N-Ethyl-3,4-(methylenedioxy)aniline-d5** as an internal standard is integral to quantitative bioanalytical workflows. The diagram below illustrates a typical experimental process.



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Caption: Experimental workflow for quantitative analysis.

Conclusion

N-Ethyl-3,4-(methylenedioxy)aniline-d5 is an essential tool for researchers requiring precise and accurate quantification of its non-labeled analog or related compounds. Its stable isotope label ensures it behaves nearly identically to the analyte of interest throughout the analytical process, thereby minimizing experimental variability. The protocols and data presented in this guide provide a comprehensive resource for the effective implementation of this internal standard in a research or drug development setting.

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